5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxypropan-2-yl)pyridin-2-ylboronic acid: This compound shares a similar hydroxyl group and has applications in organic synthesis and medicinal chemistry.
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: Another compound with a similar hydroxyl group, used as an intermediate in pharmaceutical synthesis.
Uniqueness
5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its oxadiazole ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H8N2O4 |
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Molecular Weight |
172.14 g/mol |
IUPAC Name |
5-(2-hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O4/c1-6(2,11)5-7-3(4(9)10)8-12-5/h11H,1-2H3,(H,9,10) |
InChI Key |
ATMROQNPYUQHES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C(=O)O)O |
Origin of Product |
United States |
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